![molecular formula C9H12N2O2 B2376578 3,4-dihydro-2H-1,5-benzodioxepine-7,8-diamine CAS No. 81864-63-3](/img/structure/B2376578.png)
3,4-dihydro-2H-1,5-benzodioxepine-7,8-diamine
Overview
Description
3,4-dihydro-2H-1,5-benzodioxepine-7,8-diamine is a chemical compound with the molecular formula C9H12N2O2 . It is also known as Benzodioxepine and is a psychoactive compound resembling MDMA (ecstasy) in structure .
Molecular Structure Analysis
The molecular structure of 3,4-dihydro-2H-1,5-benzodioxepine-7,8-diamine is represented by the linear formula C9H12N2O2 . The InChI code for this compound is 1S/C9H10O2/c1-2-5-9-8 (4-1)10-6-3-7-11-9/h1-2,4-5H,3,6-7H2 .Physical And Chemical Properties Analysis
The molecular weight of 3,4-dihydro-2H-1,5-benzodioxepine-7,8-diamine is 180.21 . It is stored in a dry room at room temperature .Scientific Research Applications
- Antidepressant Potential : Researchers have explored the antidepressant properties of this compound due to its structural resemblance to certain neurotransmitters. It may modulate serotonin receptors and impact mood regulation .
- Neuroprotective Effects : Investigations suggest that 3,4-dihydro-2H-1,5-benzodioxepine-7,8-diamine could protect neurons from oxidative stress and neurodegenerative conditions .
- Building Block : Chemists use this compound as a versatile building block for the synthesis of more complex molecules. Its unique bicyclic structure allows for diverse functionalization .
- Amine Transaminases : Researchers have applied amine transaminases in the biotransamination of 3,4-dihydro-2H-1,5-benzoxathiepin-3-one. These enzymes enable access to both target amine enantiomers with high conversion and enantiomeric excess values .
- Polymerization and Material Design : The compound’s rigid bicyclic structure makes it interesting for polymerization reactions. It could contribute to novel materials with specific mechanical or optical properties .
- Metabolism Studies : Investigating the metabolism of 3,4-dihydro-2H-1,5-benzodioxepine-7,8-diamine provides insights into its safety profile and potential toxicity .
Medicinal Chemistry and Drug Development
Organic Synthesis
Enzymatic Biotransformations
Materials Science
Pharmacology and Toxicology
Chemical Biology
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 3,4-dihydro-2H-1,5-benzodioxepine-7,8-diamine, also known as Benzodioxepine, is the serotonin transporter . This transporter plays a crucial role in regulating the concentration of serotonin, a neurotransmitter associated with mood regulation, in the synaptic cleft .
Mode of Action
Benzodioxepine interacts with its target by binding to the serotonin transporter . This binding hampers the reuptake of serotonin, resulting in an increased concentration of serotonin within the synaptic cleft . The compound also influences the release of oxytocin, a hormone associated with social bonding and trust .
Biochemical Pathways
The elevated levels of serotonin, dopamine, and norepinephrine in the brain, as a result of Benzodioxepine’s action, affect various biochemical pathways . These neurotransmitters are involved in mood regulation, reward processing, and stress response, among other functions .
Result of Action
The molecular and cellular effects of Benzodioxepine’s action include increased levels of serotonin, dopamine, and norepinephrine in the brain . This can lead to changes in mood, perception, and behavior .
properties
IUPAC Name |
3,4-dihydro-2H-1,5-benzodioxepine-7,8-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c10-6-4-8-9(5-7(6)11)13-3-1-2-12-8/h4-5H,1-3,10-11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMBKYNMKAVVHDM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C=C(C(=C2)N)N)OC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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